molecular formula C11H10N2O3 B1600742 Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 209912-44-7

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B1600742
CAS RN: 209912-44-7
M. Wt: 218.21 g/mol
InChI Key: PJYMNVKGDLTDJE-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate” is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 g/mol . The IUPAC name for this compound is "methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate" .


Molecular Structure Analysis

The InChI code for this compound is “InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3” and the InChIKey is "PJYMNVKGDLTDJE-UHFFFAOYSA-N" . The Canonical SMILES structure is "CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC" .


Physical And Chemical Properties Analysis

“Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate” has a molecular weight of 218.21 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 218.06914219 g/mol . The topological polar surface area is 65.2 Ų . It has 16 heavy atoms . The complexity of the molecule is 252 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The 1,2,4-oxadiazole moiety in Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate serves as a versatile precursor for synthesizing various heterocyclic compounds. These compounds are crucial in pharmaceutical chemistry due to their potential biological activities .

Agricultural Chemical Research

Derivatives of 1,2,4-oxadiazole, such as Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, have shown promise in agricultural chemical research. They exhibit a broad spectrum of biological activities, including nematocidal and anti-fungal properties, which can be pivotal in developing new pesticides .

Organic Synthesis

In organic synthesis, the 1,2,4-oxadiazole ring can undergo various synthetic transformations. The presence of the methyl benzoate group may influence the reactivity and provide new pathways for creating complex organic molecules .

Pharmaceutical Development

Compounds containing the 1,2,4-oxadiazole ring are studied for their potential use in drug discovery. They can act as building blocks for drugs targeting a range of diseases, including bacterial infections and parasitic diseases .

Material Chemistry

The structural motif of 1,2,4-oxadiazole is also significant in material chemistry. It can be used to develop new materials with specific electronic or photonic properties, which are essential for advanced technological applications .

Antibacterial Agents

The 1,2,4-oxadiazole derivatives have shown strong antibacterial effects against various pathogens. This makes Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate a potential candidate for the development of new antibacterial agents .

properties

IUPAC Name

methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYMNVKGDLTDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455071
Record name Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

CAS RN

209912-44-7
Record name Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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